molecular formula C15H17N3O4S2 B290175 Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate

Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate

Cat. No. B290175
M. Wt: 367.4 g/mol
InChI Key: ULHBNYRUOQGVSL-MCOFMCJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has shown promising results as an anti-inflammatory, anti-tumor, and anti-bacterial agent. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been studied for its potential applications in the synthesis of new materials.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the body, leading to its various biological effects.
Biochemical and Physiological Effects:
Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of certain bacteria. In vivo studies have demonstrated its potential as an anti-inflammatory and anti-tumor agent.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods. One of the limitations of Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is its potential as a material for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

The synthesis of Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate involves the reaction of ethyl benzylideneacetate with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the final product. The yield of the reaction is about 70%.

properties

Molecular Formula

C15H17N3O4S2

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl (NZ)-N-[(5Z)-4-benzyl-5-ethoxycarbonylimino-1,2,4-dithiazolidin-3-ylidene]carbamate

InChI

InChI=1S/C15H17N3O4S2/c1-3-21-14(19)16-12-18(10-11-8-6-5-7-9-11)13(24-23-12)17-15(20)22-4-2/h5-9H,3-4,10H2,1-2H3/b16-12-,17-13-

InChI Key

ULHBNYRUOQGVSL-MCOFMCJXSA-N

Isomeric SMILES

CCOC(=O)/N=C/1\SS/C(=N\C(=O)OCC)/N1CC2=CC=CC=C2

SMILES

CCOC(=O)N=C1N(C(=NC(=O)OCC)SS1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)N=C1N(C(=NC(=O)OCC)SS1)CC2=CC=CC=C2

Origin of Product

United States

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